2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid

Medicinal chemistry Structure-based drug design Scaffold geometry

2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid is a conformationally constrained bicyclic amino acid derivative belonging to the 3-azabicyclo[3.1.0]hexane family. This compound features a geminal dimethyl substitution at the bridgehead 6-position of the cyclopropane ring and an N-acetic acid side chain, distinguishing it from the more widely known 2-carboxylic acid positional isomers that serve as key intermediates for HCV NS3 protease inhibitors such as boceprevir.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
Cat. No. B12072163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC1(C2C1CN(C2)CC(=O)O)C
InChIInChI=1S/C9H15NO2/c1-9(2)6-3-10(4-7(6)9)5-8(11)12/h6-7H,3-5H2,1-2H3,(H,11,12)
InChIKeyIYOSOTHWYXTTAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid Procurement Considerations for Medicinal Chemistry & Chemical Biology


2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid is a conformationally constrained bicyclic amino acid derivative belonging to the 3-azabicyclo[3.1.0]hexane family. This compound features a geminal dimethyl substitution at the bridgehead 6-position of the cyclopropane ring and an N-acetic acid side chain, distinguishing it from the more widely known 2-carboxylic acid positional isomers that serve as key intermediates for HCV NS3 protease inhibitors such as boceprevir [1]. The 3-azabicyclo[3.1.0]hexane acetic acid scaffold has been validated in drug discovery campaigns targeting ketohexokinase (KHK), where derivatives have advanced to Phase 2 clinical evaluation [2]. The specific combination of bridgehead dimethyl substitution and N-acetic acid attachment in this compound creates a unique vector geometry that is not replicated by other commercially available 3-azabicyclo[3.1.0]hexane building blocks.

Why 2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic Acid Cannot Be Replaced by Generic 3-Azabicyclo[3.1.0]hexane Analogs


The 3-azabicyclo[3.1.0]hexane scaffold is commercially available in multiple regioisomeric and substitution variants, but these are not functionally interchangeable. The positional attachment of the acetic acid moiety—whether at the N-3 position (as in the target compound) or at the C-2 or C-6 positions—produces fundamentally different exit vector geometries that dictate downstream molecular recognition events. In the KHK inhibitor program described by Futatsugi et al. (2020), the switch from a pyrrolidinyl to an azetidinyl ribose-pocket binding moiety was necessitated by the need to access a specific rotated binding mode; the acetic acid-bearing 3-azabicyclo[3.1.0]hexane core was critical for engaging the Arg-108 residue [1]. Furthermore, the gem-dimethyl groups at the 6-position are not inert structural decorations—they modulate both the conformational rigidity of the bicyclic system and the steric environment around the nitrogen center, which directly impacts N-alkylation reactivity and the pharmacokinetic profile of derived compounds [2]. Generic substitution with a non-dimethyl or C-2 carboxylic acid analog will alter the trajectory of the acid pharmacophore and the steric demands of the scaffold, resulting in a compound that is chemically distinct and biologically non-equivalent.

2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid: Quantitative Differentiation Evidence for Procurement Decisions


Regioisomeric Differentiation: N-3 Acetic Acid vs. C-2 Carboxylic Acid Exit Vector Geometry

The target compound bears the acetic acid moiety on the N-3 position of the azabicyclo[3.1.0]hexane ring, in contrast to the far more prevalent C-2 carboxylic acid isomer (CAS 911835-76-2) used in boceprevir synthesis. This regioisomeric difference produces a distinct spatial orientation of the carboxylate pharmacophore. In the KHK inhibitor series reported in J. Med. Chem. 2020, 3-azabicyclo[3.1.0]hexane acetic acid-based inhibitors achieve high potency (PF-06835919 IC50 = 8.4 nM KHK-C / 66 nM KHK-A) by projecting the acid moiety toward the Arg-108 residue, an interaction that cannot be replicated by the C-2 carboxylic acid regioisomer due to incompatible vector geometry [1]. The N-3 attachment also enables modular diversification at the 6-position acetic acid site, a synthetic handle absent in the C-2 acid series.

Medicinal chemistry Structure-based drug design Scaffold geometry

Gem-Dimethyl Substitution Effect on Predicted Lipophilicity vs. Non-Dimethyl Analog

The 6,6-dimethyl substitution increases the lipophilicity of the scaffold compared to the unsubstituted analog 2-(3-azabicyclo[3.1.0]hexan-3-yl)acetic acid (CAS 1420271-52-8). Using the parent 6,6-dimethyl-3-azabicyclo[3.1.0]hexane core as reference (ChemSpider ACD/LogP = 1.25; ACD/LogD pH 7.4 = -1.40) , the target compound is predicted to have a logP approximately 0.5–0.8 units higher than the non-dimethyl analog based on the +0.5 logP contribution per gem-dimethyl group established in the medicinal chemistry literature [1]. This increase in lipophilicity impacts membrane permeability, plasma protein binding, and metabolic clearance in downstream lead optimization.

Physicochemical properties Drug-likeness logP/D prediction

Synthetic Versatility: N-3 Position Enables Direct N-Functionalization vs. C-2 Carboxylate Series

The N-3 acetic acid attachment in the target compound provides a synthetic advantage over the C-2 carboxylic acid ester series for rapid analog generation via N-alkylation or amide coupling at the carboxylic acid terminus. In the J. Med. Chem. 2020 KHK inhibitor program, the 3-azabicyclo[3.1.0]hexane acetic acid scaffold was exploited for parallel medicinal chemistry to explore the vector directed at Arg-108, with the N-3 position serving as the diversification point for introducing heteroaryl substituents [1]. By contrast, the boceprevir intermediate series (C-2 carboxylates) requires the nitrogen to remain unsubstituted or protected for downstream incorporation into the HCV protease inhibitor framework [2], limiting the modularity at this position.

Synthetic chemistry Parallel medicinal chemistry Library synthesis

Steric Modulation of Nitrogen Reactivity by 6,6-Dimethyl Substitution

The gem-dimethyl groups at the 6-position of the 3-azabicyclo[3.1.0]hexane system impose steric constraints that differentiate the reactivity of the N-3 position from the non-dimethyl analog. In the Ru(II)-catalyzed intramolecular cyclopropanation synthesis reported for 6,6-dimethyl-3-azabicyclo[3.1.0]hexane, the dimethyl substitution contributes to the stereochemical outcome of the cyclopropanation reaction and the conformational rigidity of the product [1]. For the N-acetic acid derivative specifically, the adjacent dimethyl groups create a steric environment that can influence the rate and selectivity of N-acylation and N-alkylation reactions relative to the unsubstituted analog (CAS 1420271-52-8).

Organic synthesis Conformational analysis Reaction selectivity

2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid: Evidence-Backed Application Scenarios for Scientific Procurement


KHK Inhibitor Lead Optimization & Structure-Activity Relationship (SAR) Studies

This compound is suited for medicinal chemistry teams pursuing ketohexokinase (KHK) inhibitor programs based on the 3-azabicyclo[3.1.0]hexane acetic acid scaffold validated in the discovery of PF-06835919 [1]. The N-3 acetic acid architecture, combined with the 6,6-dimethyl substitution, provides a scaffold that can be elaborated at the acetic acid terminus or at the N-3 position with heteroaryl groups to probe interactions with Arg-108 in the KHK binding pocket. The demonstrated potency ceiling for this scaffold class (IC50 in the low nanomolar range for KHK-C) makes it a credible starting point for lead optimization.

Conformationally Constrained Bioisostere Exploration for CNS and Metabolic Targets

The rigid bicyclic framework and defined exit vector of the acetic acid group make this compound a useful bioisostere for flexible amino acid or piperidine-acetic acid motifs in drug discovery. The gem-dimethyl groups further restrict conformational mobility, which can reduce entropic penalties upon target binding and improve selectivity profiles across related receptor or enzyme families [1]. This is particularly relevant for programs targeting GPCRs, ion channels, or enzymes where conformational pre-organization has been demonstrated to enhance binding affinity.

Synthetic Intermediate for N-Functionalized 3-Azabicyclo[3.1.0]hexane Libraries

As an N-acetic acid building block, this compound serves as a versatile intermediate for constructing compound libraries via amide coupling, esterification, or reduction to the corresponding alcohol. The acetic acid handle enables direct conjugation with amines or alcohols without requiring N-deprotection, a step that is obligatory when using the more common N-Boc or N-benzyl protected 3-azabicyclo[3.1.0]hexane intermediates [1]. This synthetic efficiency is valuable for parallel library synthesis and high-throughput chemistry workflows.

Antiviral Scaffold Diversification Beyond Boceprevir/Nirmatrelvir Chemotypes

While the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane core is established in HCV (boceprevir) and SARS-CoV-2 (nirmatrelvir) protease inhibitors, these applications almost exclusively utilize the C-2 carboxylic acid or carbonitrile derivatives [1]. The N-3 acetic acid regioisomer represents an underexplored vector for antiviral protease inhibitor design, potentially accessing interactions in the S1' or S2' subsites that are not reachable with the C-2 functionalized scaffold. This offers an opportunity for novel intellectual property generation.

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